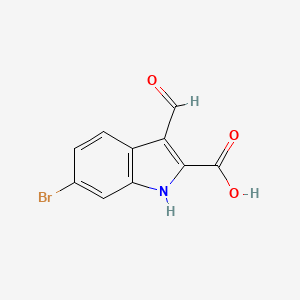

6-bromo-3-formyl-1H-indole-2-carboxylic Acid

Description

Properties

IUPAC Name |

6-bromo-3-formyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO3/c11-5-1-2-6-7(4-13)9(10(14)15)12-8(6)3-5/h1-4,12H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGJUHWGIMPOPPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=C2C=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893730-08-0 | |

| Record name | 6-bromo-3-formyl-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 6-bromo-3-formyl-1H-indole-2-carboxylic acid typically involves the bromination of indole derivatives followed by formylation and carboxylation reactions. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under acidic conditions to form the indole core . Subsequent bromination, formylation, and carboxylation steps yield the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with higher yields and purity.

Chemical Reactions Analysis

6-bromo-3-formyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts. Common reagents and conditions used in these reactions include methanesulfonic acid for Fischer indole synthesis and various oxidizing or reducing agents for functional group transformations. Major products formed from these reactions include carboxylic acids, alcohols, and substituted indole derivatives.

Scientific Research Applications

Chemistry

6-Bromo-3-formyl-1H-indole-2-carboxylic acid serves as a building block in the synthesis of more complex indole derivatives. Its unique structure allows chemists to modify it further to create compounds with tailored properties for specific applications.

Biology

In biological research, this compound has been investigated for its antiviral , anti-inflammatory , and anticancer properties. Indole derivatives are known to interact with various biological targets, making them suitable candidates for drug development.

Medicine

The compound is being studied for its therapeutic potential in treating diseases such as cancer and viral infections. Its ability to inhibit critical enzymes involved in disease pathways makes it a valuable candidate in medicinal chemistry.

Industry

In the industrial sector, this compound is utilized in the production of pharmaceuticals , agrochemicals , and dyes . Its versatility in chemical reactions makes it an essential component in various manufacturing processes.

Antiviral Activity

Research indicates that modifications at specific positions on the indole core can enhance inhibitory effects against HIV integrase. For example, derivatives have demonstrated IC50 values as low as 0.13 µM against this enzyme. This highlights the potential of this compound as a lead compound in antiviral drug development.

Anticancer Properties

Studies have shown that this compound can induce apoptosis in cancer cells through various mechanisms:

- Oxidative Stress : It may induce oxidative stress in cells, leading to increased cell death.

- Signaling Pathway Modulation : By influencing pathways related to cell proliferation and survival, it can reduce cancer cell viability.

Mechanism of Action

The mechanism of action of 6-bromo-3-formyl-1H-indole-2-carboxylic acid involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression . The specific molecular targets and pathways involved depend on the particular application and the biological system being studied.

Comparison with Similar Compounds

Functional Group Impact on Reactivity and Properties

- Formyl vs. Fluoro at Position 3: The formyl group in the target compound introduces electrophilic character, enabling condensation reactions (e.g., Schiff base formation).

- Carboxylic Acid Position: Moving the carboxylic acid from position 2 (target compound) to 3 (C₉H₆BrNO₂) disrupts hydrogen-bonding patterns. Crystallographic data for the 3-carboxylic acid analog reveals dimerization via O–H⋯O and N–H⋯O interactions, which may differ in the target compound due to steric effects from the formyl group .

- Methoxy Substitution: The 4-methoxy analog (C₁₀H₈BrNO₃) exhibits increased hydrophobicity compared to the formyl-containing target, impacting solubility and membrane permeability .

Predicted Physicochemical Properties

- Collision Cross-Section (CCS) : The target compound’s CCS (150.8 Ų for [M+H]⁺) closely matches that of its fluoro analog (150.8 Ų), suggesting similar conformational flexibility despite differing substituents .

Biological Activity

6-Bromo-3-formyl-1H-indole-2-carboxylic acid is a significant derivative of indole, a heterocyclic compound noted for its diverse biological activities. The compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom at the 6-position and formyl and carboxylic acid functional groups at the 3 and 2 positions, respectively. This structural configuration is crucial for its biological activity, influencing its binding affinity to various receptors and enzymes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- HIV-1 Integrase Inhibition : Research indicates that indole derivatives, including this compound, can inhibit the strand transfer activity of HIV-1 integrase. This enzyme is critical for viral replication, making it a prime target for antiretroviral therapy. The compound has shown promising results in binding affinity studies, suggesting potential as an integrase strand transfer inhibitor (INSTI) .

- Antiviral Activity : Indole derivatives are known for their antiviral properties. The ability of this compound to inhibit viral replication mechanisms positions it as a candidate for further development in antiviral therapies .

- Anti-inflammatory and Anticancer Properties : The compound exhibits anti-inflammatory effects, which are beneficial in treating conditions characterized by excessive inflammation. Additionally, indole derivatives have been studied for their anticancer properties due to their ability to induce apoptosis in cancer cells .

Biological Activity Evaluation

Several studies have evaluated the biological activity of this compound through various assays:

Table 1: Biological Activity Summary

| Activity Type | IC50 (μM) | Reference |

|---|---|---|

| HIV-1 Integrase Inhibition | 0.13 - 18.52 | |

| Anticancer Activity | <15 | |

| Anti-inflammatory | N/A |

Case Studies and Research Findings

Recent studies have focused on optimizing the structure of indole derivatives to enhance their biological activity:

- Structural Optimization : Modifications at the C3 position have shown to significantly improve the inhibitory effects against HIV integrase. For instance, introducing long-chain substituents has increased binding interactions with the active site of integrase, leading to lower IC50 values .

- Comparative Studies : When compared with other indole derivatives such as indole-3-acetic acid and indole-3-carbinol, this compound demonstrated unique properties that could be exploited for therapeutic applications .

Q & A

Q. What are the standard synthetic routes for preparing 6-bromo-3-formyl-1H-indole-2-carboxylic acid?

The compound is typically synthesized via condensation reactions using 3-formyl-1H-indole-2-carboxylic acid as a precursor. For example, it reacts with aminothiazol-4(5H)-one derivatives under reflux in acetic acid to form thiazolidinone hybrids (Method a) . Alternative routes involve chloroacetic acid and sodium acetate as catalysts (Method b) . Key steps include refluxing for 3–5 hours, followed by purification via column chromatography.

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on:

- ¹H/¹³C NMR : To identify proton environments and carbon frameworks.

- High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight determination (e.g., FAB-HRMS m/z 427.0757 [M+H]+ in related bromo-indole derivatives) .

- X-ray Crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., monoclinic crystal system with P21/n space group for 6-bromo-1H-indole-3-carboxylic acid) .

Q. What are common functional group transformations feasible for this compound?

The formyl (–CHO) and carboxylic acid (–COOH) groups enable diverse reactions:

- Condensation : Forms Schiff bases with amines .

- Nucleophilic Substitution : Bromine at C6 can be replaced with other groups (e.g., Suzuki coupling for biaryl synthesis) .

- Esterification : Conversion of –COOH to esters for improved solubility .

Advanced Research Questions

Q. How do reaction conditions (solvent, catalyst, temperature) influence yields in synthesizing derivatives of this compound?

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of indole intermediates .

- Catalysis : CuI accelerates azide-alkyne cycloaddition in PEG-400/DMF mixtures, achieving 50% yields in triazole-linked indoles .

- Temperature Control : Reflux (~90–110°C) balances reaction rate and byproduct formation .

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Acetic acid | Maximizes condensation efficiency |

| Catalyst | Sodium acetate | Reduces side reactions |

| Reaction Time | 3–5 hours | Prevents decomposition |

Q. What crystallographic data are critical for understanding the solid-state behavior of this compound?

Single-crystal X-ray diffraction reveals:

- Unit Cell Parameters : Monoclinic system (a = 7.2229 Å, b = 11.874 Å, c = 11.079 Å, β = 108.37°) .

- Hydrogen Bonding : O–H⋯O and N–H⋯O interactions form inversion dimers and layered structures, influencing solubility and stability .

- Dihedral Angles : The –COOH group is nearly coplanar with the indole ring (6° deviation), affecting π-π stacking .

Q. How does the bromine substituent at C6 modulate electronic properties and reactivity?

- Electron-Withdrawing Effect : Bromine increases electrophilicity at C3 and C5, facilitating nucleophilic attacks .

- Steric Hindrance : The bulky Br atom may slow substitution at C6 but stabilize intermediates in coupling reactions .

- Comparative Studies : Brominated analogs show higher antimicrobial activity vs. non-halogenated derivatives due to enhanced lipophilicity .

Q. What analytical challenges arise in characterizing trace impurities during synthesis?

- HPLC-MS : Detects byproducts (e.g., dehalogenated or over-oxidized species) with ≥95% purity thresholds .

- TLC Monitoring : Rf values (e.g., 0.30 in 70:30 EtOAc/hexane) track reaction progress and isolate intermediates .

- Contradiction Resolution : Discrepancies in NMR peaks may require HSQC or NOESY to distinguish regioisomers .

Methodological Considerations

Q. How can computational chemistry aid in predicting the biological activity of derivatives?

- Docking Studies : Model interactions with target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) .

- DFT Calculations : Predict reaction pathways for bromine substitution or formyl group reactivity .

- QSAR Models : Correlate substituent effects (e.g., –Br, –OCH3) with antimicrobial potency .

Q. What strategies mitigate decomposition during storage or handling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.